[4-(Trifluoromethyl)phenyl] cyanate
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Overview
Description
[4-(Trifluoromethyl)phenyl] cyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyanate group
Mechanism of Action
Target of Action
“[4-(Trifluoromethyl)phenyl] cyanate” is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are often used in pharmaceuticals and agrochemicals due to their ability to form stable, strong bonds .
Mode of Action
The cyanate group in “this compound” is a functional group with the formula -N=C=O. Isocyanates, which contain this group, are known to react with compounds containing alcohol (OH) or amine (NH2) groups .
Biochemical Pathways
Organofluorine compounds are often involved in modifying the properties of bioactive compounds, potentially affecting a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. As mentioned, isocyanates typically react with alcohol or amine groups, which could lead to a variety of effects depending on the specific context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)phenyl] cyanate typically involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with suitable reagents under controlled conditions. One common method is the reaction of 4-(trifluoromethyl)phenyl isocyanate with potassium cyanate in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethyl)phenyl] cyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-(trifluoromethyl)phenylamine and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of organic solvents, mild temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield ureas, while reaction with alcohols can produce carbamates .
Scientific Research Applications
[4-(Trifluoromethyl)phenyl] cyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a cyanate group.
4-(Trifluoromethyl)phenylhydrazine: Contains a hydrazine group and is used in different synthetic applications.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group and is used in the synthesis of various organic compounds.
Uniqueness
[4-(Trifluoromethyl)phenyl] cyanate is unique due to the presence of both the trifluoromethyl and cyanate groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis, research, and industry, making it a valuable compound in various fields.
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl] cyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)13-5-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYPQIYMWDTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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